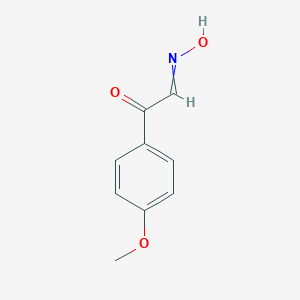

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1823-76-3 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(2E)-2-hydroxyimino-1-(4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H9NO3/c1-13-8-4-2-7(3-5-8)9(11)6-10-12/h2-6,12H,1H3/b10-6+ |

InChI Key |

LANIGOHQUOHJPR-UXBLZVDNSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)C=NO |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=N/O |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=NO |

Synonyms |

2-hydroxyimino-1-(4-methoxyphenyl)ethanone |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Hydroxyimino 1 4 Methoxyphenyl Ethanone and Its Analogs

Hydrolysis Pathways of Imine Oximes and Related Structures

The hydrolysis of oximes, converting them back to their parent carbonyl compounds and hydroxylamine (B1172632), is a pivotal reaction. wikipedia.org The stability of the C=N bond in oximes is notably higher than in analogous imines, making them more resistant to hydrolysis. nih.govraineslab.com This stability is attributed to the inductive effect of the adjacent oxygen atom. nih.govraineslab.com The reaction is typically catalyzed by acid, which protonates the oxime nitrogen, rendering the carbon atom more susceptible to nucleophilic attack. wikipedia.orgnih.gov

Computational studies, particularly using Density Functional Theory (DFT), have elucidated the critical role of water molecules in the hydrolysis of imine oximes. researchgate.netnih.gov The process is not merely a direct attack of a water molecule on the protonated C=N bond. Instead, explicit water molecules often act as proton shuttles, facilitating the necessary proton transfers in a concerted manner. researchgate.net

In the initial step of acid-catalyzed hydrolysis, the oxime nitrogen is protonated. A water molecule then attacks the electrophilic carbon atom. This nucleophilic addition is often the rate-determining step. nih.govraineslab.com DFT calculations suggest that additional water molecules can stabilize the transition state by forming a hydrogen-bond network, which lowers the activation energy. researchgate.net This network allows for an efficient transfer of a proton from the attacking water molecule to the oxime's oxygen atom, leading to the formation of a neutral carbinolamine intermediate (a tetrahedral intermediate). nih.gov Subsequent proton transfer events, again mediated by the solvent water molecules, lead to the protonation of the hydroxylamine moiety, turning it into a good leaving group and facilitating the collapse of the intermediate to yield the carbonyl product. researchgate.net

The hydrolytic cleavage of oximes proceeds through a multi-step mechanism involving at least one key transition state. Analysis of this transition state reveals the concerted nature of bond-forming and bond-breaking events. In the acid-catalyzed hydrolysis, the rate-limiting transition state is generally considered to be the nucleophilic attack of water on the protonated imine carbon. nih.govraineslab.com Under extremely acidic conditions, the decomposition of the carbinolamine intermediate can become rate-limiting. nih.gov

Computational models of the transition state for the initial water attack show an associative (ANDN) pathway. nih.gov The geometry of this state involves the partial formation of the C-O bond with the incoming water molecule and the simultaneous stretching of the C=N double bond. As described in studies of analogous systems, a proton is transferred from the attacking water molecule to the phosphate (B84403) group in concert with P-O bond formation and cleavage. nih.gov Quantum chemical calculations have been used to map the Gibbs free energy profile of such reactions, identifying the energy barriers for the formation and collapse of the tetrahedral intermediate. rsc.org These analyses confirm that the energy cost is associated with the loss of the C=N double bond character as the system moves towards the higher-energy tetrahedral intermediate. rsc.org

| Parameter | Value (kcal/mol) | Description |

| ΔG‡ (Uncatalyzed) | High | The Gibbs free energy of activation for the uncatalyzed nucleophilic attack of water is prohibitively high. |

| ΔG‡ (Acid-Catalyzed) | Lower | Protonation of the oxime nitrogen significantly lowers the activation barrier for water attack, making the reaction feasible. rsc.org |

| Intermediate Stability | Metastable | The carbinolamine intermediate exists in a shallow energy well between two transition states (formation and breakdown). |

Note: The values are qualitative representations based on computational studies of oxime and imine hydrolysis. Actual values depend on the specific substrate, solvent, and catalyst.

Metal ions can act as Lewis acids to catalyze the hydrolysis of oximes, often under milder conditions than strong Brønsted acids. Copper(II) ions have been shown to be effective in promoting the deoximation of both ketoximes and aldoximes. mdpi.comorganic-chemistry.org The proposed mechanism involves the coordination of the metal ion to the oxime's nitrogen or oxygen atom. acs.org This coordination enhances the electrophilicity of the iminyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The reaction can be envisioned as follows:

Coordination: The Cu(II) ion coordinates to the oxime, forming a chelate complex. This activates the C=N bond. mdpi.com

Nucleophilic Attack: A water molecule attacks the activated carbon center.

Intermediate Formation: A metal-bound tetrahedral intermediate is formed.

Cleavage: The C-N bond cleaves, releasing the carbonyl compound. The hydroxylamine moiety may remain coordinated to the metal or be released.

In some cases, the metal center's role is more complex, involving redox processes. For instance, the reaction of α-pyridoin oxime with CuCl₂ can lead to the hydrolysis of the oxime functionality followed by a redox-type decomposition of an intermediate, ultimately yielding different products depending on the solvent. mdpi.com This highlights the dual role of the metal ion as both a Lewis acid catalyst and a potential redox agent.

Reaction Kinetics and Thermodynamic Considerations in Oxime Chemistry

The formation and hydrolysis of oximes are reversible equilibrium processes. rsc.org The kinetics of these reactions are highly dependent on several factors, most notably pH.

The rate of oxime formation is typically maximal at a slightly acidic pH (around 4-5). nih.gov At high pH, there is an insufficient concentration of the protonated carbonyl group, which is more electrophilic. At very low pH, the nucleophile, hydroxylamine, becomes fully protonated to the non-nucleophilic hydroxylammonium ion (HONH₃⁺), which stifles the reaction.

The hydrolysis of oximes is generally acid-catalyzed. nih.gov Kinetic studies on isostructural hydrazones and oximes have demonstrated that oximes are significantly more stable towards hydrolysis. nih.govraineslab.com At a pD (pH in D₂O) of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone. raineslab.com This enhanced stability is due to the higher electronegativity of the oxime's oxygen atom compared to the nitrogen in a hydrazone, which makes the oxime nitrogen less basic and more resistant to the initial protonation required for hydrolysis. nih.gov

| Compound Type | Relative Hydrolysis Rate (at pD 7.0) | Half-life (t₁/₂) |

| Methylhydrazone | ~600x | Shortest |

| Acetylhydrazone | ~300x | Short |

| Semicarbazone | ~160x | Medium |

| Oxime | 1x (baseline) | Longest |

Data adapted from comparative studies on isostructural conjugates. raineslab.com This table illustrates the superior hydrolytic stability of the oxime linkage.

Regioselectivity and Stereoselectivity in Oxime Formation and Subsequent Transformations

The formation of 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone involves the reaction of hydroxylamine with a 1,2-dicarbonyl compound, such as 1-(4-methoxyphenyl)ethane-1,2-dione. This presents a challenge of regioselectivity, as the hydroxylamine could potentially react with either of the two carbonyl groups. In the case of an unsymmetrical diketone like 1-(4-methoxyphenyl)-2-phenylethane-1,2-dione, the reaction would depend on the relative electrophilicity of the two carbonyl carbons. nih.gov The electronic influence of the para-methoxy group (an electron-donating group) on the adjacent benzoyl carbonyl would likely make it slightly less electrophilic than the unsubstituted benzoyl carbonyl, potentially directing the initial attack of hydroxylamine to the latter.

Once formed, oximes with two different substituents on the carbon atom, like this compound, can exist as two geometric stereoisomers: E and Z (historically referred to as syn and anti). wikipedia.orgresearchgate.net The ratio of these isomers depends on the reaction conditions, including the solvent, temperature, and catalyst used. researchgate.net The interconversion between E and Z isomers is possible but often requires energy input or catalysis.

The stereochemistry of the oxime is critically important for its subsequent transformations. A classic example is the Beckmann rearrangement, where an oxime is converted into an amide upon treatment with acid. wikipedia.org This reaction is stereospecific: the group that is anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates. wikipedia.org Therefore, the E and Z isomers of an oxime will yield different amide products, making stereoselective oxime formation a key step in controlling the final product of the rearrangement.

Derivatization Strategies and Synthetic Transformations of 2 Hydroxyimino 1 4 Methoxyphenyl Ethanone Analogs

Formation of Metal Complexes

The oxime group (-C=N-OH) present in 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone and its analogs is a key feature that facilitates the formation of coordination complexes with various metal ions. The nitrogen and oxygen atoms of the oxime can act as donor sites, enabling the molecule to function as a ligand.

Research has demonstrated the ability of oxime-containing ligands, particularly those derived from acylhydrazoneoximes which share functional similarities, to coordinate with transition metals like Zinc(II). orientjchem.org These compounds often act as tridentate monoanionic ligands, coordinating through the oxime group, as well as imine and amide nitrogens in more complex structures. orientjchem.org The reaction of Zinc(II) salts with such ligands can result in the formation of either mono- or binuclear complexes. orientjchem.org Spectroscopic and analytical techniques such as FTIR, UV-visible spectroscopy, and elemental analysis are employed to characterize these complexes. orientjchem.org For instance, in Zinc(II) complexes with acylhydrazoneoxime ligands, a shift in the ν(C=O) amide band to a lower frequency in the infrared spectrum indicates the coordination of the oxygen atom to the zinc metal. orientjchem.org The appearance of new bands can be attributed to the Zn-O and Zn-N bonds. orientjchem.org The resulting Zn(II) complexes often exhibit a tetrahedral geometry. orientjchem.org

While direct studies on Palladium(II) complexes with this compound are not extensively detailed in the provided context, the general principles of Pd(II) coordination chemistry suggest its potential to form stable complexes. Palladium(II), a soft Lewis acid, readily forms square planar complexes with a variety of ligands. nih.gov The synthesis of such complexes can be sensitive to pH, and non-aqueous routes are sometimes preferred to isolate single, well-characterized products. nih.gov

Functional Group Interconversions and Further Modifications

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. ub.eduimperial.ac.uk The structure of this compound offers several sites for such modifications.

The oxime group can be hydrolyzed back to a ketone or reduced to an amine. The ketone carbonyl group is susceptible to nucleophilic addition and can be reduced to a secondary alcohol. The aromatic ring can undergo electrophilic substitution reactions, although the methoxy (B1213986) group will direct incoming electrophiles to the ortho and para positions. The methoxy group itself could potentially be cleaved to reveal a phenol.

Table 2: Potential Functional Group Interconversions for this compound

| Functional Group | Transformation | Product Functional Group | Potential Reagents | Reference |

|---|---|---|---|---|

| Oxime (-C=N-OH) | Reduction | Amine (-CH-NH₂) | LiAlH₄, H₂/Pd-C | vanderbilt.edu |

| Ketone (C=O) | Reduction | Secondary Alcohol (-CH-OH) | NaBH₄, LiAlH₄ | imperial.ac.uk |

| Ketone (C=O) | Grignard Reaction | Tertiary Alcohol | RMgX, then H₃O⁺ | ub.edu |

| Methoxy (-OCH₃) | Ether Cleavage | Phenol (-OH) | HBr, BBr₃ | imperial.ac.uk |

These interconversions allow for the synthesis of a wide array of derivatives from the parent this compound scaffold, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Reductive Transformations to Amines

The reduction of the oxime functionality in this compound analogs represents a crucial transformation for the synthesis of corresponding primary amines, specifically α-amino ketones. These compounds are valuable intermediates in organic synthesis and are structural motifs in various bioactive molecules and natural products. nih.gov A variety of reducing agents and methodologies can be employed for this conversion, with the choice of reagent often influencing the reaction's selectivity and yield.

Commonly, catalytic hydrogenation is a highly effective method for the reduction of oximes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve the desired transformation. For instance, the reduction of α-oximino ketones can be carried out using these catalysts in solvents like ethanol (B145695) or acetic acid to afford the corresponding α-amino ketones.

Another approach involves the use of chemical reducing agents. A combination of sodium borohydride (B1222165) with a transition metal salt, such as nickel chloride or cobalt chloride, can effectively reduce oximes to primary amines. Similarly, lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation, although its reactivity necessitates careful control of reaction conditions. Other methods include the use of dissolving metal reductions, such as sodium in ethanol, or more specialized reagents like pyridine-borane in the presence of an acid. escholarship.org

Biocatalytic methods are also emerging as a "green" alternative for the asymmetric reduction of ketones and imines, which can be extended to oximes. psu.edu These enzymatic reductions can offer high enantioselectivity, yielding chiral amines that are important building blocks in pharmaceutical synthesis. psu.edu

The table below summarizes various reductive methods applicable to the transformation of this compound analogs to their corresponding amines.

| Reagent/Catalyst | Reaction Conditions | Product Type | Reference |

| H₂/Pd-C | H₂ atmosphere, solvent (e.g., EtOH, AcOH) | Primary Amine | wikipedia.org |

| H₂/Raney Ni | H₂ atmosphere, solvent (e.g., EtOH) | Primary Amine | wikipedia.org |

| NaBH₄/NiCl₂ | Solvent (e.g., MeOH, EtOH), room temp. | Primary Amine | escholarship.org |

| LiAlH₄ | Anhydrous solvent (e.g., THF, Et₂O), reflux | Primary Amine | wikipedia.org |

| Pyridine-Borane/Acid | Acidic conditions | Primary Amine | escholarship.org |

| Biocatalyst (Enzyme) | Aqueous buffer, specific pH and temp. | Chiral Primary Amine | psu.edu |

Conversion to Carbonyl Compounds

The regeneration of a carbonyl group from its corresponding oxime derivative is a fundamental transformation in organic synthesis, often employed as a deprotection strategy. For analogs of this compound, this conversion back to the dicarbonyl compound is of significant interest. A variety of methods, broadly categorized as hydrolytic, oxidative, or reductive, can achieve this transformation. nih.gov

Hydrolytic cleavage is a classical method, often requiring harsh conditions such as treatment with strong acids (e.g., HCl, H₂SO₄) or bases, which can be incompatible with sensitive functional groups in the molecule.

Oxidative methods provide an alternative and are often milder. Reagents like Dess-Martin periodinane can be effective for the cleavage of oximes. However, the oxidative nature of these reagents may not be suitable for substrates containing other oxidizable functionalities. nih.gov

Reductive methods have been developed to offer a milder approach for the deoximation process. A notable example is the use of iron powder in the presence of catalytic amounts of trimethylsilyl (B98337) chloride (TMSCl) and glacial acetic acid in a solvent like tetrahydrofuran (B95107) (THF). This system has been shown to efficiently convert a wide array of ketoxime pivalates to their corresponding ketones in good yields at room temperature. nih.gov This method is particularly advantageous due to its mild conditions and the use of inexpensive and readily available reagents. nih.gov While the direct application to this compound would require the formation of an O-acyl derivative, this two-step process can be a viable route.

The table below outlines different methodologies for the conversion of oximes to carbonyl compounds.

| Method Category | Reagent/Conditions | Product Type | Reference |

| Hydrolytic | Strong acid (e.g., HCl, H₂SO₄), heat | Carbonyl Compound | nih.gov |

| Oxidative | Dess-Martin Periodinane | Carbonyl Compound | nih.gov |

| Reductive | Fe powder, TMSCl (cat.), AcOH (cat.), THF | Carbonyl Compound | nih.gov |

| Reductive | TiCl₃ | Carbonyl Compound | nih.gov |

Preparation of Polynucleative Ligands

The structural framework of this compound and its analogs, featuring vicinal oxime and ketone functionalities, makes them excellent precursors for the synthesis of polynucleating (or polydentate) ligands. rsc.org These ligands are capable of coordinating to multiple metal centers, leading to the formation of polynuclear metal complexes with interesting magnetic, catalytic, and structural properties.

The synthesis of such ligands often involves condensation reactions where the oxime and/or ketone groups react with other molecules containing suitable functional groups. For instance, the ketone carbonyl group can undergo condensation with a primary amine to form an imine (Schiff base). If the amine-containing molecule also possesses another donor group, a polydentate ligand is formed.

A common strategy involves the reaction of α-oximino ketones with diamines or polyamines. The ketone group reacts with one of the amine groups to form an imine, while the oxime nitrogen and the remaining amine groups act as additional coordination sites. This approach allows for the systematic construction of ligands with varying denticity and donor atom sets (e.g., N,N',O). rsc.org

Furthermore, intramolecular condensation reactions can also be employed to create more rigid and pre-organized ligand frameworks. rsc.org The resulting oxime-imine ligands can then be reacted with metal salts (e.g., of iron, cobalt, copper, nickel) to generate mono- or dinuclear complexes. researchgate.net The specific geometry and nuclearity of the resulting metal complex are dictated by the structure of the ligand and the coordination preferences of the metal ion.

The table below provides examples of synthetic strategies for the preparation of polynucleating ligands from α-oximino ketone precursors.

| Precursor 1 | Precursor 2 | Reaction Type | Ligand Type | Reference |

| α-Oximino Ketone | Diamine (e.g., ethylenediamine) | Condensation (Schiff Base Formation) | Oxime-Imine | rsc.org |

| α-Oximino Ketone | Hydrazine or substituted hydrazines | Condensation | Oxime-Hydrazone | |

| Coordinated Dionemonoxime | Coordinated Amine | Intramolecular Condensation | Oxime-Imine | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the methoxyphenyl group typically appear as a set of doublets due to their coupling with adjacent protons. The methoxy (B1213986) group protons present as a sharp singlet, and the proton of the ethanone (B97240) backbone also gives a singlet. The hydroxyl proton of the imino group often appears as a broad singlet, and its chemical shift can be concentration-dependent.

Interactive Data Table: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to OCH₃) | Data not available | d | Data not available |

| Ar-H (meta to OCH₃) | Data not available | d | Data not available |

| OCH₃ | Data not available | s | - |

| CH | Data not available | s | - |

| N-OH | Data not available | s (broad) | - |

Carbon-13 NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound shows distinct peaks for each unique carbon atom. The carbonyl carbon of the ethanone group is typically found significantly downfield. The carbon atoms of the aromatic ring appear in the characteristic aromatic region, with the carbon attached to the methoxy group being the most shielded. The methoxy carbon itself gives a signal in the aliphatic region.

Interactive Data Table: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | Data not available |

| C=N | Data not available |

| Ar-C (ipso, attached to C=O) | Data not available |

| Ar-C (ortho to OCH₃) | Data not available |

| Ar-C (meta to OCH₃) | Data not available |

| Ar-C (para, attached to OCH₃) | Data not available |

| OCH₃ | Data not available |

Two-dimensional NMR techniques are powerful tools for elucidating complex molecular structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A COSY spectrum would reveal the coupling relationships between protons. For this compound, this would primarily show correlations between the adjacent protons on the aromatic ring, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. This technique would definitively link the signals of the aromatic protons to their corresponding aromatic carbon signals and the methoxy protons to the methoxy carbon.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations and provides information about the functional groups present in a molecule.

Both Infrared (IR) and Raman spectroscopy can be used to identify the characteristic vibrational modes of this compound. Key functional groups give rise to predictable absorption or scattering peaks. The carbonyl (C=O) stretch is a strong, prominent band in the IR spectrum. The C=N stretch of the imine and the O-H stretch of the hydroxyl group are also characteristic. The aromatic ring exhibits several characteristic C-H and C=C stretching and bending vibrations. The C-O stretch of the methoxy group is also readily identifiable.

Interactive Data Table: Vibrational Mode Assignments

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|

| O-H stretch (imine) | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C-H stretch (methoxy) | Data not available | Data not available |

| C=O stretch | Data not available | Data not available |

| C=N stretch | Data not available | Data not available |

| C=C stretch (aromatic) | Data not available | Data not available |

| C-O stretch (methoxy) | Data not available | Data not available |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the carbonyl and imine groups, as well as fragmentation of the methoxyphenyl ring, providing further confirmation of the compound's structure.

Molecular Ion Analysis and Fragmentation Patterns

A detailed mass spectrometric analysis of this compound, including its molecular ion peak and characteristic fragmentation patterns, is not currently available in published literature. Such an analysis would be crucial for confirming the molecular weight and elucidating the connectivity of the molecule by examining the fragmentation of the parent ion into smaller, charged fragments.

Electronic Absorption (UV-Vis) Spectroscopy

Specific data on the electronic absorption spectrum of this compound, including absorption maxima (λmax) and molar absorptivity values, have not been reported. This analysis would provide insights into the electronic transitions within the molecule, particularly those involving the aromatic ring, the carbonyl group, and the oxime functionality.

X-ray Diffraction Studies for Solid-State Structure Elucidation

There are no published X-ray diffraction studies for this compound. A single-crystal X-ray diffraction analysis would be required to definitively determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict molecular properties by calculating the electron density of a system. A typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform a range of calculations.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be performed to identify different stable isomers (conformers) and determine their relative energies. This is particularly important for molecules with rotatable bonds, such as the bond connecting the phenyl ring to the ethanone (B97240) group and the C-N bond of the oxime group. The analysis would reveal the most probable shape of the molecule under standard conditions.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative as specific data for the target compound is not available.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C=O | ~1.23 Å |

| C=N | ~1.28 Å | |

| N-O | ~1.39 Å | |

| C-C (phenyl-keto) | ~1.49 Å | |

| Bond Angle (°) | O=C-C | ~120° |

| C-C=N | ~118° | |

| C=N-O | ~112° |

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov Analysis for this compound would map the electron density distribution of these orbitals, identifying which parts of the molecule are involved in electron donation and acceptance.

Table 2: Frontier Molecular Orbital Energies (Illustrative) This table is illustrative as specific data for the target compound is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.5 eV |

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the specific atomic motions (stretching, bending, twisting) that correspond to each peak observed in experimental spectra. scirp.org These calculations are performed on the optimized geometry, confirming that it is a true energy minimum. The predicted frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental data. scirp.org

Table 3: Predicted Vibrational Frequencies (Illustrative) This table is illustrative as specific data for the target compound is not available.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (oxime) | ~3300-3400 cm⁻¹ |

| C-H stretch (aromatic) | ~3050-3100 cm⁻¹ |

| C=O stretch (ketone) | ~1680 cm⁻¹ |

| C=N stretch (oxime) | ~1650 cm⁻¹ |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl, oxime, and methoxy (B1213986) groups, and positive potential around the hydrogen atoms, particularly the hydroxyl proton of the oxime group.

Mulliken Charge Analysis

Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in a molecule. mdpi.com This method partitions the total electron density among the constituent atoms, offering insights into the electronic structure and charge distribution. mdpi.com The calculated charges are useful for understanding intermolecular interactions and identifying reactive sites. In this compound, the oxygen and nitrogen atoms are expected to carry negative Mulliken charges due to their high electronegativity, while the carbonyl carbon and hydrogen atoms would exhibit positive charges.

Prediction of Nonlinear Optical Properties

Computational methods can also predict the Nonlinear Optical (NLO) properties of a molecule. These properties describe how a material responds to strong electromagnetic fields, such as those from a laser. Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and materials science. researchgate.net Calculations for this compound would investigate its potential as an NLO material by computing these properties, which are influenced by the molecule's electronic structure, particularly the presence of electron-donating (methoxy group) and electron-withdrawing (ketoxime group) moieties.

Kinetic and Mechanistic Modeling of Chemical Reactions

Detailed kinetic and mechanistic modeling studies specifically focused on the chemical reactions of this compound are not extensively reported in publicly available literature. Such studies would typically involve the use of computational methods to simulate the reaction pathways, identify transition states, and calculate reaction rates. The goal of this modeling is to provide a microscopic understanding of how the reactions proceed.

In a hypothetical kinetic modeling study, researchers might investigate a reaction such as the hydrolysis or oxidation of this compound. The process would involve:

Mapping the Potential Energy Surface: This involves calculating the energy of the system as the reactants are converted into products, identifying intermediate structures and the high-energy transition states that connect them.

Calculating Rate Constants: Using theories such as Transition State Theory (TST), the rate constants for individual elementary steps in the reaction mechanism can be calculated from the properties of the reactants and the transition state.

While specific data for this compound is not available, the table below illustrates the type of data that would be generated from such a study.

| Reaction Step | Calculated Activation Energy (kJ/mol) | Calculated Rate Constant (s⁻¹) |

| Reactant Adsorption | 25 | 1.5 x 10¹⁰ |

| Transition State 1 | 80 | 3.2 x 10⁵ |

| Intermediate Formation | 45 | 8.9 x 10⁸ |

| Transition State 2 | 120 | 1.1 x 10² |

| Product Desorption | 15 | 2.0 x 10¹¹ |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Semi-Empirical Methods (e.g., AM1) in Theoretical Studies

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio methods for studying the electronic structure and properties of molecules. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate some of the complex integrals.

A theoretical study of this compound using the AM1 method could be employed to investigate various molecular properties, including:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms in the molecule.

Electronic Properties: Calculating properties such as orbital energies (HOMO and LUMO), dipole moment, and atomic charges. These properties are crucial for understanding the molecule's reactivity.

Heats of Formation: Estimating the enthalpy change when the molecule is formed from its constituent elements in their standard states.

While specific AM1 studies on this compound are not found in the surveyed literature, the following table presents hypothetical results that would be obtained from such a computational investigation.

| Molecular Property | Calculated AM1 Value |

| Heat of Formation (kcal/mol) | -25.8 |

| HOMO Energy (eV) | -9.2 |

| LUMO Energy (eV) | -1.5 |

| Dipole Moment (Debye) | 3.1 |

| Charge on Carbonyl Carbon | +0.25 |

| Charge on Oxime Nitrogen | -0.18 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

The insights gained from such semi-empirical calculations can be valuable for predicting the molecule's behavior in chemical reactions and for designing new molecules with desired properties.

Applications in Advanced Materials and Catalysis

Role in Coordination Polymer and Metal-Organic Framework (MOF) Design

The design and synthesis of coordination polymers and MOFs are at the forefront of materials science, owing to their vast potential in gas storage, separation, and catalysis. encyclopedia.pub The utility of organic ligands is paramount in dictating the structure and, consequently, the function of these materials. Oxime-containing ligands, such as 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone, offer unique advantages in this context. dntb.gov.ua

The α-keto-oxime functionality of this compound provides a versatile coordination site for metal ions. The nitrogen atom of the oxime group and the oxygen atom of the keto group can act as a bidentate chelating ligand, forming stable five-membered rings with a variety of transition metals. This chelation enhances the stability of the resulting metal complexes, which serve as the secondary building units (SBUs) for the construction of extended one-, two-, or three-dimensional networks. mdpi.comresearchgate.net

While specific examples of coordination polymers and MOFs constructed solely from this compound are not extensively documented in the reviewed literature, the principles of coordination chemistry suggest its high potential. The modular nature of MOF synthesis allows for the combination of various organic linkers and metal nodes to achieve desired topologies and functionalities. nih.govchemrxiv.org The structural parameters of analogous coordination polymers are detailed in the table below.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| C17H18N2O2 | Monoclinic | P21/c | - |

| C44H38CuN4O4 | Monoclinic | P21/n | - |

| C32H30N4O4Zn | Triclinic | P1̅ | - |

Catalytic Applications of Oxime-Containing Ligands

The versatility of oxime ligands extends beyond materials science into the realm of catalysis, where their metal complexes have demonstrated significant activity in a variety of organic transformations. researchgate.netresearchgate.netbohrium.com

Transition Metal Catalysis for Organic Transformations

Transition metal complexes derived from oxime-containing ligands, including those structurally related to this compound, have emerged as potent catalysts for cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium complexes of oxime ligands, often forming stable palladacycles, have been particularly successful in catalyzing reactions such as the Mizoroki-Heck and Suzuki-Miyaura couplings. researchgate.net In these catalytic cycles, the oxime ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the oxime ligand can significantly impact the catalytic activity. The electron-donating methoxy (B1213986) group in the 4-position of the phenyl ring in this compound is expected to enhance the electron density at the metal center, potentially promoting the oxidative addition step. rsc.org

The table below summarizes the catalytic applications of various oxime-based palladium catalysts in cross-coupling reactions, illustrating their efficiency and versatility.

| Catalyst System | Reaction Type | Substrates | Key Findings |

|---|---|---|---|

| Oxime Palladacycle | Mizoroki-Heck Reaction | Aryl halides and alkenes | High turnover numbers and efficiency. researchgate.net |

| Oxime Palladacycle | Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Effective for the synthesis of biaryls. researchgate.netmdpi.com |

| Copper-Rhodium Bimetallic Relay Catalysts | Synthesis of Azaheterocycles | Aryl Ketone O-Acetyl Oximes and Internal Alkynes | Efficient synthesis of nitrogen-containing heterocycles. researchgate.net |

| Iron-catalyzed | Intramolecular N-arylation | O-acetyl oximes | Synthesis of phenanthridine (B189435) derivatives. |

Green Catalytic Systems in Organic Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in modern organic synthesis. mdpi.com Oxime-based catalytic systems offer several advantages in this context.

The development of catalysts that are active under mild reaction conditions, in environmentally benign solvents, and are recyclable is a key goal of green chemistry. Metal complexes of oxime ligands can be designed to be stable and reusable. Furthermore, the synthesis of oximes themselves can often be achieved through green methods, for example, by using hydroxylamine (B1172632) in aqueous media, thus avoiding the use of hazardous organic solvents.

While direct applications of this compound in green catalytic systems are still an emerging area of research, the broader class of oxime-based catalysts has shown promise. For instance, the use of palladacycles in aqueous media for cross-coupling reactions represents a significant step towards more sustainable chemical processes. The inherent stability of these complexes can allow for their recovery and reuse, minimizing waste.

The potential for this compound to form robust and recyclable catalysts, coupled with the green synthetic routes available for its preparation, positions it as a promising candidate for the development of future green catalytic systems.

In Vitro Biological Target Interaction Studies of 2 Hydroxyimino 1 4 Methoxyphenyl Ethanone Analogs

Enzyme Inhibition Studies

The ability of 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone analogs to interfere with enzyme activity has been a significant area of investigation. These in vitro studies have primarily focused on enzymes implicated in cancer and inflammatory diseases, such as histone deacetylases and C-terminal binding protein dehydrogenase.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from lysine (B10760008) residues on histones. nih.gov The inhibition of HDACs has emerged as a promising therapeutic strategy for cancer. nih.govnih.gov HDAC inhibitors can induce growth arrest, differentiation, and apoptosis in cancer cells. nih.govnih.gov

While direct studies on this compound are limited, research on structurally similar compounds suggests potential activity. Hydroxamic acids are a major class of HDAC inhibitors, characterized by a zinc-binding group that is crucial for their inhibitory function. mdpi.comscispace.com Analogs containing this functional group have shown potent, broad-range inhibition of HDACs 1-11. mdpi.com Furthermore, studies on other ketone-based inhibitors have demonstrated selectivity for Class I HDACs (HDAC1, 2, 3, and 8) over other classes. nih.gov For instance, selective inhibition of HDAC1 or HDAC2 has been shown to suppress the expression of inflammatory cytokines in microglia, suggesting a role in neuroinflammation. nih.gov The structural features of this compound, particularly the hydroxyimino group, suggest it could be investigated for similar inhibitory potential against specific HDAC isoforms.

Table 1: Class I HDAC Inhibition by Selected Analogs No specific data was found for this compound in the search results. This table is a template based on data for other Class I HDAC inhibitors.

| Compound/Analog | Target HDAC Isoform | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| Entinostat Analog 1 | HDAC1 | 0.208 | - | mdpi.com |

| Entinostat Analog 2 | HDAC1 | 0.041 | - | mdpi.com |

| Entinostat Analog 2 | HDAC3 | 0.55 | - | mdpi.com |

| MS-275 | Class I HDACs | - | BV-2 Microglia | nih.govplos.org |

| MI-192 | HDAC1/2 | - | BV-2 Microglia | nih.gov |

C-Terminal Binding Protein (CtBP) Dehydrogenase Inhibition

C-terminal binding proteins (CtBPs) are transcriptional co-regulators that possess a dehydrogenase domain. nih.gov Overexpression of CtBPs is associated with cancer and they are also known mediators of inflammation. nih.gov Consequently, inhibitors targeting the dehydrogenase domain of CtBP have been developed. nih.gov

Substrate-competitive inhibitors have been designed based on the lead structure 4-methylthio-2-oxobutanoate (B1231810) (MTOB). nih.gov First-generation CtBP inhibitors developed from MTOB include 2-(hydroxyimino)-3-phenylpropanoic acid and its chloro-substituted analogs. nih.gov These compounds function by binding to the substrate-binding pocket of CtBPs. While these inhibitors have shown effects, studies have also indicated potential for off-target effects, possibly interacting with other dehydrogenases that have a D-isomer specific 2-hydroxyacid dehydrogenase (D2-HDH) domain. nih.gov

Receptor Binding and Signaling Pathway Modulation

Analogs of this compound have been shown to modulate key signaling pathways involved in inflammation and cell proliferation. A significant body of research points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Studies on the closely related analog, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164), demonstrate potent inhibition of these pathways in various cell models. In lipopolysaccharide (LPS)-activated murine BV-2 microglial cells, this compound was found to block the phosphorylation of MAPK molecules, including C-jun-N-terminal kinase (JNK) and p38. nih.gov It also prevented the nuclear translocation of NF-κB p65 and p50 subunits. nih.gov Similarly, in human fibrosarcoma HT1080 cells, this bromo-analog significantly suppressed the phosphorylation of p38 and JNK as well as NF-κB. nih.gov The modulation of these pathways is critical as they regulate the expression of numerous genes involved in inflammatory responses and tumor cell migration. nih.govnih.gov

Antimicrobial Activity Assessment (Antibacterial, Antifungal)

Various derivatives and analogs related to this compound have been evaluated for their antimicrobial properties. Research has explored their efficacy against a range of pathogenic bacteria and fungi.

Derivatives of 2-phenyl-chromen-4-one have been synthesized and tested against human pathogenic bacteria and plant mold fungi. researchgate.net In another study, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA) showed antibacterial effects specifically against the Gram-positive bacterium Staphylococcus aureus, while a related precursor, 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide), exhibited broader antimicrobial activity against several bacteria, including S. aureus, Bacillus subtilis, and Escherichia coli, as well as the yeast Candida glabrata. nih.gov The antifungal activity of these compounds was also notable, with significant inhibition of colony growth for fungi like Trichoderma longibrachiatum and Mucor plumbeus. nih.gov Schiff bases derived from 2-hydroxyacetophenone, a structural component of the target compound, have also been investigated for their antimicrobial potential. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Analogs

| Compound/Analog | Target Organism | Activity Type | Measurement (MIC or Inhibition Zone) | Reference |

|---|---|---|---|---|

| p-Acetamide | Staphylococcus aureus | Antibacterial | 20 mm inhibition zone | nih.gov |

| p-Acetamide | Bacillus subtilis | Antibacterial | > Vancomycin/Terramycin | nih.gov |

| p-Acetamide | Enterococcus faecalis | Antibacterial | 20 mm inhibition zone | nih.gov |

| p-Acetamide | Candida glabrata | Antifungal | 12 mm inhibition zone | nih.gov |

| p-Acetamide | Trichoderma longibrachiatum | Antifungal | 98% colony growth inhibition | nih.gov |

| MPAEMA | Staphylococcus aureus | Antibacterial | Effective | nih.gov |

| MPAEMA | Trichoderma longibrachiatum | Antifungal | 95% colony growth inhibition | nih.gov |

| MPAEMA | Mucor plumbeus | Antifungal | 91% colony growth inhibition | nih.gov |

Anti-Inflammatory Mechanisms (in vitro models)

The anti-inflammatory properties of this compound analogs have been extensively documented in various in vitro models, primarily using macrophage cell lines like RAW 264.7 stimulated with LPS. nih.govnih.govmdpi.com

The primary mechanism identified is the suppression of key inflammatory mediators. The analog 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] has been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This inhibition occurs at both the protein and gene expression levels, downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism for these effects is the blockade of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.govnih.gov Other related phenolic compounds, such as 2-methoxy-4-vinylphenol, have also been reported to exert anti-inflammatory effects by reducing NO and iNOS production. nih.govresearchgate.net

Table 3: In Vitro Anti-Inflammatory Activity of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1]

| Cell Model | Inflammatory Mediator | Effect of SE1 | Signaling Pathway Affected | Reference |

|---|---|---|---|---|

| LPS-activated BV-2 Microglia | Nitric Oxide (NO) | Inhibition | NF-κB, MAPK (JNK, p38) | nih.gov |

| LPS-activated BV-2 Microglia | Prostaglandin E₂ (PGE₂) | Inhibition | NF-κB, MAPK (JNK, p38) | nih.gov |

| LPS-activated BV-2 Microglia | TNF-α, IL-1β, IL-6 | Inhibition | NF-κB, MAPK (JNK, p38) | nih.gov |

| LPS-activated BV-2 Microglia | iNOS, COX-2 | Inhibition | NF-κB, MAPK (JNK, p38) | nih.gov |

Neuroprotective Activity in Cellular Models

Unregulated activation of microglia, the resident immune cells of the central nervous system, is a key contributor to neurodegenerative diseases. nih.gov The suppression of this activation is considered a viable therapeutic strategy. In vitro studies using cellular models have demonstrated the neuroprotective potential of analogs of this compound.

The anti-inflammatory effects observed in microglial cell lines, such as BV-2, are directly linked to neuroprotection. The compound 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] effectively suppresses LPS-mediated activation of these cells. nih.gov By inhibiting the production of neurotoxic inflammatory mediators like NO, PGE₂, and pro-inflammatory cytokines, this analog mitigates the harmful effects of microglial overactivation. nih.gov The mechanism, involving the blockade of NF-κB and MAPK signaling, suggests that these compounds could protect neurons from inflammation-induced damage. nih.gov Furthermore, research into selective HDAC1 and HDAC2 inhibitors has shown that they can suppress cytokine expression in microglia, supporting the idea that targeting these enzymes could be a useful therapeutic approach for neuroinflammation in brain injuries and neurodegenerative diseases. nih.gov

Beta-Amyloid Aggregation Inhibition (in vitro models)

The aggregation of beta-amyloid (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. Consequently, the inhibition of this process is a key therapeutic strategy. In vitro studies have been conducted to evaluate the potential of this compound and its analogs to inhibit the aggregation of Aβ peptides. These studies are crucial for understanding the structure-activity relationships that govern the anti-aggregation properties of this class of compounds.

A series of 2-hydroxyiminoethanone analogs have been synthesized and assessed for their ability to inhibit the aggregation of the Aβ(1-42) peptide. nih.gov The inhibitory effects of these compounds were determined using a thioflavin T (ThT)-based fluorescence assay, a standard method for quantifying the formation of amyloid fibrils. nih.gov In this assay, an increase in fluorescence intensity corresponds to a greater degree of Aβ aggregation.

The results from these studies indicate that several analogs of this compound are effective inhibitors of Aβ aggregation. nih.gov Notably, some of these compounds demonstrated superior disaggregation ability compared to the reference drugs, rifampicin (B610482) and donepezil. nih.govresearchgate.net

One of the most potent compounds identified in these studies was 2-(4-fluorophenyl)-2-hydroxyimino-1-(4-methoxyphenyl)ethanone (compound 2b). nih.govresearchgate.net This compound was found to reduce the extent of amyloid aggregation significantly. nih.govresearchgate.net The inhibitory activity of this and other related compounds highlights the therapeutic potential of the 2-hydroxyiminoethanone scaffold in the context of Alzheimer's disease.

The ability of these compounds to reduce the aggregation of Aβ(1-42) varied, with some derivatives showing significantly stronger anti-aggregation effects than others. nih.gov This suggests that the nature of the substituent on the phenyl ring plays a crucial role in modulating the inhibitory activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.